Product packaging for (2Z)-2-bromopent-2-enal(Cat. No.:CAS No. 157840-82-9)

(2Z)-2-bromopent-2-enal

Cat. No.: B13570913
CAS No.: 157840-82-9
M. Wt: 163.01 g/mol
InChI Key: IZSZHEZCHRTYBO-HYXAFXHYSA-N
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Description

The study of α-halo-α,β-unsaturated aldehydes, such as (2Z)-2-bromopent-2-enal, is a specialized field within organic synthesis that combines the reactivity of several key functional groups. The molecular structure of this compound includes a five-carbon chain with a double bond between the second and third carbons, a bromine atom at the C2 position, and an aldehyde group at the C1 position. smolecule.com The "(2Z)" designation specifies that the higher priority groups around the double bond are on the same side, a stereochemical detail that significantly influences its chemical behavior. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrO B13570913 (2Z)-2-bromopent-2-enal CAS No. 157840-82-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157840-82-9

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

(Z)-2-bromopent-2-enal

InChI

InChI=1S/C5H7BrO/c1-2-3-5(6)4-7/h3-4H,2H2,1H3/b5-3-

InChI Key

IZSZHEZCHRTYBO-HYXAFXHYSA-N

Isomeric SMILES

CC/C=C(/C=O)\Br

Canonical SMILES

CCC=C(C=O)Br

Origin of Product

United States

Synthetic Methodologies for 2z 2 Bromopent 2 Enal and Analogues

Direct Halogenation Approaches to α-Bromoenals

Direct halogenation methods provide a straightforward route to α-bromoenals from corresponding α,β-unsaturated aldehydes. These approaches often involve the reaction of an enol or enolate intermediate with a halogen source.

Acid-Catalyzed α-Bromination of Unsaturated Aldehydes

The α-halogenation of aldehydes and ketones can be achieved in the presence of an acid catalyst. libretexts.orgpressbooks.pub This reaction proceeds through an acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with an electrophilic halogen like bromine (Br₂). libretexts.org While this method is common for ketones, its application to aldehydes can be limited as they are susceptible to oxidation by halogens. libretexts.org For α,β-unsaturated aldehydes, the reaction can be directed to the α-position under controlled conditions. The use of bromine in a solvent like acetic acid is a common practice for this transformation. libretexts.orgpressbooks.pub

Halogenation-Elimination Sequences

An alternative strategy for the synthesis of α-bromo-α,β-unsaturated carbonyls involves a halogenation-dehydrohalogenation sequence. This two-step process begins with the addition of a halogen, such as bromine, across the double bond of an α,β-unsaturated aldehyde. The resulting dihalo-aldehyde is then treated with a base to induce elimination of hydrogen halide, leading to the formation of the desired α-bromoenal. youtube.com Pyridine is often employed as the base for the elimination step, which proceeds via an E2 mechanism and is driven by the formation of a stable conjugated system. libretexts.orgyoutube.com

Another variation involves the addition of hydrobromic acid or hydrochloric acid to α,β-unsaturated carbonyl compounds in the presence of Oxone, followed by treatment with triethylamine (B128534) to yield α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds. organic-chemistry.org

Mechanistic Insights into α-Bromination of Carbonyl Compounds

The acid-catalyzed α-halogenation of carbonyl compounds is a well-studied reaction. The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst. libretexts.orgmasterorganicchemistry.com This is followed by the removal of an α-hydrogen to form an enol intermediate, which is the rate-determining step of the reaction. libretexts.orgmissouri.edu The nucleophilic double bond of the enol then attacks the electrophilic halogen (e.g., Br₂), resulting in the formation of an oxonium ion intermediate with a new carbon-halogen bond at the α-position. libretexts.orgmasterorganicchemistry.com Finally, deprotonation of the oxonium ion regenerates the acid catalyst and yields the α-halogenated carbonyl product. libretexts.org

Kinetic studies have provided evidence supporting this mechanism. The rate of halogenation is dependent on the concentrations of the carbonyl compound and the acid, but independent of the halogen concentration, confirming that the formation of the enol is the slow step. pressbooks.publibretexts.org Further evidence for the enol intermediate comes from deuterium (B1214612) exchange experiments, where α-hydrogens are exchanged for deuterium in the presence of D₂O and an acid catalyst. libretexts.orglibretexts.org

Hydrohalogenation of Ynones for (Z)-β-Halo α,β-Unsaturated Carbonyls

The hydrohalogenation of ynones (alkynyl ketones) presents a highly effective and stereoselective method for synthesizing (Z)-β-halo α,β-unsaturated carbonyl compounds. acs.orgrsc.orgnih.gov This approach offers excellent control over the geometry of the resulting double bond, predominantly yielding the Z-isomer.

Utilization of Halotrimethylsilanes and Brønsted Acids

A convenient and broadly applicable method for the hydrohalogenation of ynones involves the combination of halotrimethylsilanes (TMSX, where X = Cl, Br, I) and a Brønsted acid. rsc.org For instance, the combination of a halotrimethylsilane with tetrafluoroboric acid (HBF₄) effectively generates one equivalent of the hydrogen halide (HX) and the Lewis acid boron trifluoride (BF₃). rsc.org This system activates the carbonyl compound and promotes the hydrohalogenation reaction, leading to the formation of (Z)-β-halovinyl carbonyl compounds in good yields and with high stereoselectivity. rsc.org

Another metal-free approach utilizes a stable and highly concentrated complex of hydrogen chloride (HCl) or hydrogen bromide (HBr) with 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). acs.orgnih.gov These DMPU/HX reagents are easy to handle and facilitate the regio- and stereoselective hydrohalogenation of ynones under mild conditions, tolerating a range of functional groups. acs.orgnih.gov

More recent developments include one-pot procedures that combine a Sonogashira coupling of acid chlorides and terminal alkynes to form the ynone in situ, followed by hydrohalogenation promoted by a Brønsted acid. nih.govfrontiersin.org This cascade approach avoids the need for an external halogen source by utilizing the hydrohalide salt generated as a byproduct of the coupling reaction. nih.govfrontiersin.org

Stereocontrol in Hydrohalogenation Reactions

The hydrohalogenation of ynones typically proceeds with high stereoselectivity, favoring the formation of the (Z)-isomer. acs.orgrsc.orgnih.gov It has been proposed that the hydrohalogenation of ynones with DMPU/HX reagents occurs via a concerted multimolecular AdE3 mechanism, resulting in an anti-addition of the hydrogen and halide across the triple bond. acs.orgnih.govresearchgate.net

The combination of halotrimethylsilanes and tetrafluoroboric acid also yields predominantly the (Z)-β-halovinyl carbonyl compounds. rsc.org The stereochemical outcome is reliably high across a wide range of substrates. rsc.org Similarly, the one-pot Sonogashira coupling/hydrohalogenation sequence demonstrates good to excellent stereoselectivity for the (Z)-isomer in most cases. nih.govfrontiersin.org

The table below summarizes the stereoselectivity observed in various hydrohalogenation methods for ynones.

Reagent SystemProposed MechanismPredominant StereoisomerReference
DMPU/HXConcerted multimolecular AdE3Z acs.org, nih.gov
Halotrimethylsilane/HBF₄Not specifiedZ rsc.org
One-pot Sonogashira/TfOHMichael addition to ynoneZ nih.gov, frontiersin.org

Advanced Oxidation Strategies

Advanced oxidation strategies provide a powerful avenue for the introduction of unsaturation and halogen atoms into carbonyl compounds. These methods often offer advantages over traditional multi-step sequences by providing more direct and efficient pathways.

Copper(II) Bromide-Mediated Oxidation of Acylated Enols

A significant advancement in the synthesis of α,β-unsaturated and α-bromo carbonyl compounds is the use of Copper(II) bromide (CuBr₂) to mediate the oxidation of acylated enols, such as enol acetates. google.comdurham.ac.uk This method presents a cost-effective and practical alternative to processes that rely on more expensive precious metals like palladium, such as in the Saegusa oxidation. google.comdurham.ac.uk

The general mechanism involves the reaction of an enol acetate (B1210297) with a stoichiometric amount of CuBr₂. durham.ac.uk The process is believed to proceed through the generation of an α-bromo carbonyl species via a copper-bound enolate. princeton.edu This intermediate can then undergo the elimination of HBr to yield the corresponding α,β-unsaturated carbonyl compound. durham.ac.uk In the context of synthesizing a compound like (2Z)-2-bromopent-2-enal, this methodology could be adapted to favor the formation of the α-bromo enal product over the elimination product. The reaction is typically fast and efficient, often conducted at reflux in a solvent like acetonitrile (B52724), yielding the product in minutes with high conversion rates. durham.ac.uk

Research has demonstrated the viability of this transformation on various ketone substrates. For instance, the oxidation of the enol acetate of methyl dihydrojasmonate (Hedione®) to dehydrohedione (DHH) was achieved in high yield (99% isolated) using 2 equivalents of CuBr₂ in refluxing acetonitrile for just 5 minutes. durham.ac.uk

Table 1: Copper(II) Bromide-Mediated Oxidation of an Enol Acetate

Substrate Reagent Conditions Product Yield Reference

This approach's applicability to aldehydes and the potential to control the reaction to isolate the α-bromo intermediate make it a highly relevant strategy for the synthesis of α-haloenals.

Regioselective and Stereoselective Control in Oxidative Syntheses

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. In the context of the CuBr₂-mediated oxidation, regioselectivity can be preemptively controlled during the formation of the enol acetate precursor. The selective preparation of one regioisomer of the enol acetate directs the subsequent bromination to the desired α-position. durham.ac.uk

Stereocontrol is a more intricate challenge. The geometry of the final α-bromoenal depends on the stereochemistry of the precursor and the mechanism of the bromination and/or elimination steps. While direct oxidation methods are powerful, achieving specific isomers like the (2Z) configuration often requires specialized catalytic systems. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts capable of controlling stereoselectivity in reactions involving α-bromoenals. researchgate.netpreprints.org For instance, chiral NHCs can be used in asymmetric annulation reactions where the α-bromoenal is a key component, suggesting their potential to influence the stereochemical outcome in related synthetic transformations. researchgate.netntu.edu.sg

Furthermore, nickel-catalyzed three-component coupling reactions of enals, alkynes, and silanes have been shown to produce Z-enol silanes with exceptional stereoselectivity (>98:2). organic-chemistry.org This demonstrates that metal catalysis can effectively control the geometry of the double bond in enal derivatives, a principle that could be applied to the synthesis of specific isomers of α-bromoenals. organic-chemistry.org

Olefination and Condensation Reactions in α-Haloenal Synthesis

The formation of the carbon-carbon double bond is a critical step in the synthesis of this compound. Aldol (B89426) condensation and Wittig-type olefination reactions are cornerstone methodologies for constructing the requisite α,β-unsaturated aldehyde framework.

Aldol Condensation Variants for α,β-Unsaturated Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgsigmaaldrich.com It typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone (an aldol addition product). wikipedia.orgmagritek.com Subsequent dehydration (elimination of a water molecule) of this adduct under acidic or basic conditions yields an α,β-unsaturated carbonyl compound. sigmaaldrich.comorganic-chemistry.org The formation of the conjugated system provides the driving force for the dehydration step. organic-chemistry.org

To synthesize the pent-2-enal backbone, a "crossed" or "mixed" aldol condensation can be employed, where two different carbonyl compounds react. wikipedia.orgiitk.ac.in For instance, the reaction between propanal and acetaldehyde, under carefully controlled conditions to minimize self-condensation, could form the basic carbon skeleton. One of the carbonyl compounds can be chosen such that it lacks α-hydrogens, making it unable to enolize and thus simplifying the product mixture. wikipedia.org The reaction can be catalyzed by either a base (like NaOH or KOH) or an acid. wikipedia.orgsigmaaldrich.com

Wittig and Related Olefination Reactions for α-Bromo Alkenals

The Wittig reaction is a highly versatile and powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.org A key advantage of this reaction is that the position of the newly formed double bond is absolutely fixed, which is a significant benefit over elimination reactions that can often produce mixtures of isomers. libretexts.org The reaction involves a phosphorus ylide (a phosphonium (B103445) ylide) reacting with a carbonyl compound. organic-chemistry.org

For the synthesis of an α-bromo alkenal, a modified Wittig reaction or a Horner-Wadsworth-Emmons (HWE) reaction can be envisioned. One could use an α-bromo-substituted phosphorus ylide, which would then react with an appropriate aldehyde (e.g., propanal) to form the desired α-bromo-α,β-unsaturated aldehyde.

Crucially, the stereochemistry of the resulting alkene is influenced by the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (e.g., with alkyl substituents) generally lead to (Z)-alkenes.

Stabilized ylides (e.g., with electron-withdrawing groups like esters) typically yield (E)-alkenes.

This stereoselectivity is a key tool for specifically targeting the (2Z)-isomer of 2-bromopent-2-enal. By selecting a non-stabilized ylide containing the bromo-aldehyde functionality or a precursor to it, the synthesis can be directed towards the desired Z-geometry. One-pot Wittig reactions, where an aldehyde, an α-bromoester, and triphenylphosphine (B44618) are mixed in an aqueous solution, have proven effective for creating α,β-unsaturated esters with high yields and specific stereoselectivity. researchgate.net A similar one-pot strategy could potentially be adapted for the synthesis of α-bromo alkenals.

Table 2: Stereoselectivity in the Wittig Reaction

Ylide Type Substituent on Ylidic Carbon Typical Product Stereochemistry Reference
Non-stabilized Alkyl (Z)-alkene organic-chemistry.org

Chemo- and Stereoselective Synthesis of this compound Isomers

The synthesis of the specific isomer this compound requires careful control of both chemoselectivity (differentiating between functional groups) and stereoselectivity (controlling the spatial arrangement).

One direct approach involves the bromination of (2Z)-pent-2-enal. smolecule.com The precursor, (Z)-pent-2-enal, is a known compound. guidechem.com However, allylic bromination at the α-position without affecting the double bond or the aldehyde, and while retaining the Z-stereochemistry, presents a significant challenge. This would require a highly selective brominating agent and carefully optimized reaction conditions.

A more controlled and predictable route would likely involve building the molecule with the desired stereochemistry in place. A stereoselective Wittig-type reaction, as discussed previously, is a prime candidate. organic-chemistry.org The synthesis could start with propanal and a custom-designed non-stabilized phosphorus ylide containing a bromo-formyl group (or a protected version thereof). The inherent preference of non-stabilized ylides to form Z-alkenes would be the key to establishing the correct isomer.

Alternatively, advanced catalytic methods offer a promising frontier. Nickel-catalyzed couplings that have demonstrated high Z-selectivity in the formation of enol derivatives could potentially be adapted. organic-chemistry.org The reaction of an enal with an alkyne and a silane (B1218182) to form Z-enol silanes with greater than 98:2 stereoselectivity highlights the power of such methods. organic-chemistry.org A strategy could be devised where a Z-enol derivative is first synthesized and then converted to the corresponding α-bromoenal.

Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to be effective in controlling reactions of α-bromoenals. mdpi.com Chiral NHCs can induce high levels of enantioselectivity in annulation reactions, demonstrating their ability to create specific stereocenters. researchgate.netntu.edu.sg While this is often used for creating chiral centers rather than E/Z isomers, the principles of catalyst-controlled stereoselection are highly relevant and could potentially be applied to develop a catalytic method that favors the formation of the (2Z)-isomer.

Ultimately, the successful synthesis of this compound hinges on the strategic application of reactions that offer precise control over the geometry of the carbon-carbon double bond.

Reactivity and Transformational Chemistry of 2z 2 Bromopent 2 Enal

Nucleophilic Addition Reactions

The presence of an α,β-unsaturated carbonyl system in (2Z)-2-bromopent-2-enal makes it susceptible to nucleophilic attack at two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity leads to two main types of nucleophilic addition: 1,2-addition and 1,4-conjugate addition. The electronic properties of the substituent at the α-position, in this case, a bromine atom, can influence the electrophilicity of these sites.

In a 1,2-addition reaction, a nucleophile directly attacks the electrophilic carbon atom of the aldehyde carbonyl group. libretexts.org This type of reaction is generally favored by "hard" nucleophiles, which are characterized by a high charge density and are often strong bases. masterorganicchemistry.com Examples of such nucleophiles include Grignard reagents and organolithium compounds. The initial attack results in the formation of a tetrahedral alkoxide intermediate, which upon protonation, yields an allylic alcohol.

The general mechanism for the 1,2-addition of a nucleophile (Nu-) to this compound is as follows:

The nucleophile attacks the carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

A representative table of nucleophiles that typically favor 1,2-addition is provided below.

Nucleophile ClassExample ReagentExpected Major Product
Grignard ReagentsMethylmagnesium bromide (CH₃MgBr)(3Z)-3-bromo-1-hexen-2-ol
Organolithium Reagentsn-Butyllithium (n-BuLi)(3Z)-3-bromo-1-nonen-2-ol
Metal HydridesLithium aluminum hydride (LiAlH₄)(2Z)-2-bromopent-2-en-1-ol

In contrast to 1,2-addition, 1,4-conjugate addition involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. This reaction is characteristic of "soft" nucleophiles, which have a more diffuse charge. libretexts.org Common examples include organocuprates (Gilman reagents), enamines, and certain stabilized carbanions. The initial adduct is an enolate ion, which is then protonated at the α-carbon to give the final saturated aldehyde.

The mechanism for 1,4-conjugate addition proceeds as follows:

The nucleophile adds to the β-carbon.

The π-electrons of the carbon-carbon double bond shift to the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate.

Protonation of the enolate at the α-carbon yields the final product.

Below is a table of nucleophiles that are known to predominantly undergo 1,4-conjugate addition.

Nucleophile ClassExample ReagentExpected Major Product
OrganocupratesLithium dimethylcuprate ((CH₃)₂CuLi)2-bromo-3-methylpentanal
ThiolatesSodium thiophenoxide (PhSNa)2-bromo-3-(phenylthio)pentanal
AminesDiethylamine (Et₂NH)2-bromo-3-(diethylamino)pentanal

The competition between 1,2- and 1,4-addition is a well-documented phenomenon in the chemistry of α,β-unsaturated carbonyl compounds. The outcome of the reaction is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

Nature of the Nucleophile : As previously mentioned, hard nucleophiles tend to favor 1,2-addition, which is often kinetically controlled and irreversible. In contrast, soft nucleophiles favor the thermodynamically more stable 1,4-addition product.

Reaction Conditions : Lower temperatures generally favor the kinetically controlled 1,2-addition product, while higher temperatures can allow for the reversible 1,2-addition to equilibrate to the more stable 1,4-adduct.

Steric Hindrance : Increased steric hindrance around the carbonyl carbon can disfavor 1,2-addition, thereby promoting 1,4-addition. In the case of this compound, the steric bulk at the α-position due to the bromine atom and the ethyl group at the β-position can influence this competition.

Cross-Coupling Reactions Involving the Vinyl Bromide Moiety

The vinyl bromide functionality in this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate cross-coupling reactions of vinyl halides. libretexts.orgnih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. libretexts.orgyoutube.com

Heck Reaction : This reaction involves the coupling of the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. The reaction results in the formation of a new carbon-carbon bond and a substituted alkene.

Suzuki Reaction : The Suzuki coupling pairs the vinyl bromide with an organoboron compound, such as a boronic acid or ester, using a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Sonogashira Reaction : This reaction couples the vinyl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a highly efficient method for the synthesis of enynes.

The following table provides examples of these palladium-catalyzed cross-coupling reactions with this compound.

Reaction NameCoupling PartnerCatalyst SystemExpected Product
Heck ReactionStyrenePd(OAc)₂, PPh₃, Et₃N(2Z,4E)-2-ethyl-5-phenylpenta-2,4-dienal
Suzuki ReactionPhenylboronic acidPd(PPh₃)₄, Na₂CO₃(2Z)-2-phenylpent-2-enal
Sonogashira ReactionPhenylacetylenePd(PPh₃)₄, CuI, Et₃N(2Z)-2-(phenylethynyl)pent-2-enal

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods. rsc.orgtcichemicals.com These reactions are particularly useful for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the coupling. nih.gov

For this compound, copper-catalyzed couplings can be used to introduce a variety of functional groups at the C2 position.

The table below illustrates some potential copper-catalyzed coupling reactions.

Coupling PartnerCatalyst SystemExpected Product
PhenolCuI, L-proline, K₂CO₃(2Z)-2-phenoxypent-2-enal
AnilineCuI, 1,10-phenanthroline, Cs₂CO₃(2Z)-2-(phenylamino)pent-2-enal
Sodium thiophenoxideCuI, DMEDA, K₃PO₄(2Z)-2-(phenylthio)pent-2-enal

Stereochemical Implications of Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the stereochemistry of the double bond is a crucial aspect to consider, as its retention or inversion directly impacts the geometry of the final product. The stereochemical outcome of these reactions is highly dependent on the specific coupling reaction employed and the reaction conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is known for its high stereospecificity. For vinyl halides, the reaction generally proceeds with retention of the double bond configuration. libretexts.orgrsc.org This is attributed to the mechanism involving oxidative addition of the vinyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination, all of which typically occur with preservation of the alkene geometry. Therefore, the Suzuki-Miyaura coupling of this compound with an organoboronic acid would be expected to yield the corresponding (Z)-alkene product. The choice of palladium catalyst and ligands can, however, influence the stereochemical purity of the product, with some ligand systems promoting isomerization. nih.gov

Stille Coupling: The Stille coupling utilizes organotin reagents and, similar to the Suzuki-Miyaura coupling, generally proceeds with retention of stereochemistry for vinyl halides. wikipedia.org The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings, and the stereochemical integrity of the double bond is typically maintained throughout the process. Consequently, the reaction of this compound with an organostannane is predicted to afford the (Z)-configured product.

Heck Reaction: The stereochemical outcome of the Heck reaction, which couples the vinyl bromide with an alkene, can be more variable and is influenced by the reaction conditions, particularly the nature of the base and the additives. While the initial oxidative addition of the vinyl bromide to the palladium catalyst is stereospecific, the subsequent steps of migratory insertion and β-hydride elimination can lead to mixtures of (E) and (Z) isomers. However, by careful selection of reaction parameters, it is often possible to favor the formation of one stereoisomer over the other.

Sonogashira Coupling: The Sonogashira coupling of vinyl halides with terminal alkynes to form enynes is also generally stereospecific, proceeding with retention of the double bond geometry. This makes it a reliable method for the synthesis of (Z)-enynes from this compound.

The stereochemical implications for these coupling reactions are summarized in the table below, predicting the major stereoisomer formed from this compound.

Coupling ReactionTypical Stereochemical Outcome for (Z)-Vinyl BromidesPredicted Major Product from this compound
Suzuki-MiyauraRetention(Z)-alkene
StilleRetention(Z)-alkene
HeckVariable (often E/Z mixtures)(Z)- and/or (E)-alkene
SonogashiraRetention(Z)-enyne

Cycloaddition and Annulation Reactions

The electron-deficient nature of the double bond in this compound, conferred by the adjacent aldehyde group, makes it a competent partner in various cycloaddition and annulation reactions. These transformations are pivotal for the construction of cyclic and heterocyclic frameworks.

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The aldehyde functionality in this compound, being a strong electron-withdrawing group, activates the carbon-carbon double bond, making it a suitable dienophile for Diels-Alder reactions. organic-chemistry.org

The reaction of this compound with a conjugated diene, such as cyclopentadiene (B3395910) or furan, would be expected to yield a bicyclic adduct. The stereochemistry of the Diels-Alder reaction is highly controlled, with the reaction proceeding via a concerted suprafacial addition. This means that the stereochemistry of the dienophile is retained in the product. For this compound, this would result in a cis relationship between the bromine atom and the ethyl group on the newly formed six-membered ring. Furthermore, the endo rule generally applies, predicting that the electron-withdrawing substituent on the dienophile (the aldehyde group) will preferentially occupy the endo position in the transition state, leading to the formation of the endo isomer as the major product.

The general scheme for the Diels-Alder reaction of this compound with cyclopentadiene is shown below, illustrating the formation of the predicted endo adduct.

Radical Reactions and Reductive Transformations of this compound

The unique arrangement of a vinyl bromide, a conjugated double bond, and an aldehyde functional group makes this compound a versatile substrate for various radical and reductive chemical transformations. These reactions allow for selective modifications of its unsaturated framework.

Photochemical and Visible-Light-Mediated Radical Processes

Recent advancements in photoredox catalysis have enabled a wide array of radical reactions under mild conditions using visible light. For a substrate like this compound, these methods can initiate reactions by targeting the carbon-bromine bond or the conjugated π-system.

General Principles: Visible-light-mediated reactions often involve a photocatalyst, such as a ruthenium or iridium complex, that absorbs light and enters an excited state. nih.gov This excited catalyst can then engage in a single-electron transfer (SET) process with a substrate. In the context of this compound, two primary pathways can be envisioned:

Oxidative Quenching Cycle: The excited photocatalyst is oxidized by an electron acceptor. The resulting highly oxidizing catalyst can then abstract an electron from a suitable donor.

Reductive Quenching Cycle: The excited photocatalyst is reduced by an electron donor, generating a highly reducing species that can donate an electron to a suitable acceptor.

Potential Radical Reactions: For this compound, the carbon-bromine bond is a likely site for radical initiation. The excited photocatalyst could induce the homolytic cleavage of the C-Br bond or facilitate a halogen atom transfer (XAT) process, generating a vinyl radical. This reactive intermediate could then undergo several transformations:

Dimerization: Two vinyl radicals could couple to form a symmetrical dimer.

Intermolecular Addition: The radical could add to another alkene, initiating a polymerization or a radical cascade reaction.

Radical Addition to the Conjugated System: External radicals, generated from other precursors in the reaction mixture, can add to the α,β-unsaturated system of this compound. Computational studies on similar systems suggest that α,β-unsaturated aldehydes can selectively undergo 1,2-addition (to the C=O bond) over 1,4-addition (to the C=C bond) in photoredox-initiated radical reactions. nih.gov This selectivity is often controlled by the stability of the resulting radical intermediate and the kinetics of subsequent steps.

While specific studies on this compound are not prevalent, the general reactivity of α,β-unsaturated aldehydes and vinyl halides in visible-light-mediated processes suggests a rich potential for novel chemical transformations. libretexts.org

Selective Hydrogenation of α,β-Unsaturated Aldehydes

The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in fine chemical synthesis, as it can yield unsaturated alcohols, saturated aldehydes, or saturated alcohols, depending on the catalyst and reaction conditions. researchgate.nettue.nl The primary challenge lies in achieving high chemoselectivity for the reduction of either the C=C or the C=O bond. mdpi.com

For this compound, hydrogenation presents several possible outcomes:

Selective C=O reduction: Yields the corresponding allylic alcohol, (2Z)-2-bromopent-2-en-1-ol.

Selective C=C reduction: Yields the saturated aldehyde, 2-bromopentanal.

Full reduction: Yields the saturated alcohol, 2-bromopentan-1-ol.

Hydrodebromination: Cleavage of the C-Br bond, which can occur under certain hydrogenation conditions.

The selectivity is governed by the competitive adsorption of the C=C and C=O groups onto the catalyst surface. tue.nl Generally, the hydrogenation of the C=C bond is thermodynamically more favorable. researchgate.net Therefore, achieving high selectivity for the unsaturated alcohol requires catalysts that preferentially activate the carbonyl group. This is often achieved by using bimetallic catalysts where a second, more electropositive metal (promoter) is added to the primary catalyst (e.g., Pt, Pd, Ru). tue.nl The promoter can modify the electronic properties of the primary metal, favoring the adsorption of the C=O group. cardiff.ac.ukbohrium.com

Catalyst SystemPrimary Product from this compoundSelectivity Rationale
Pt-FeOx/SBA-15(2Z)-2-bromopent-2-en-1-ol (Unsaturated Alcohol)Fe sites are proposed to act as Lewis acids, activating the C=O bond for hydrogenation by hydrogen atoms spilled over from the Pt sites. cardiff.ac.ukbohrium.com
Ru-Sn/Al2O3(2Z)-2-bromopent-2-en-1-ol (Unsaturated Alcohol)The addition of Sn modifies the electronic state of Ru, enhancing the selective adsorption and hydrogenation of the carbonyl group.
Co-based catalysts(2Z)-2-bromopent-2-en-1-ol (Unsaturated Alcohol)Cobalt catalysts show favorable selectivity for producing unsaturated alcohols due to their mild activity. mdpi.com
Pd/C2-bromopentanal (Saturated Aldehyde)Palladium catalysts typically show high selectivity for the hydrogenation of C=C bonds in α,β-unsaturated aldehydes.
Rh complexes2-bromopentanal (Saturated Aldehyde)Homogeneous rhodium catalysts, such as tris(triphenylphosphine)chlororhodium(I), are known to selectively reduce the C=C bond of unsaturated aldehydes.

Derivatization and Functional Group Interconversions

The multiple functional groups in this compound allow for a wide range of derivatizations and interconversions, enabling its use as a versatile building block in organic synthesis.

Modifications at the Carbonyl Group

The aldehyde functionality is a key site for transformations. Nucleophilic addition to the carbonyl group (1,2-addition) can compete with addition to the conjugated system (1,4-addition). libretexts.orglibretexts.org The outcome often depends on the nature of the nucleophile. libretexts.org

Acetal (B89532) Formation: The aldehyde can be protected by converting it into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol (or one equivalent of a diol) under acidic conditions. libretexts.orgwikipedia.org The resulting acetal is stable to bases and many nucleophiles, allowing for selective reactions at the vinyl bromide or other parts of the molecule. The aldehyde can be regenerated by hydrolysis with aqueous acid. organicchemistrytutor.commasterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. wikipedia.org Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon group, forming a new C=C bond and extending the conjugated system. libretexts.orgmasterorganicchemistry.com The stereochemistry of the newly formed double bond depends on the nature of the ylide used. wikipedia.org

Transformations of the Bromine Substituent

The vinyl bromide moiety is an excellent handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgwikipedia.orgnih.gov

Reaction NameCoupling PartnerGeneral Product StructureCatalyst/Reagents
Suzuki CouplingOrganoboron compound (e.g., R-B(OH)2)(2Z)-2-substituted-pent-2-enalPd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) wikipedia.orgorganic-chemistry.org
Heck CouplingAlkene (e.g., R-CH=CH2)Substituted pentadienalPd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Substituted pent-2-en-4-ynalPd catalyst, Cu(I) cocatalyst, Base (e.g., amine) wikipedia.orgorganic-chemistry.org

Suzuki Reaction: This reaction couples the vinyl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comnih.gov It is highly versatile for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds with excellent functional group tolerance.

Heck Reaction: The Heck reaction involves the coupling of the vinyl bromide with an alkene. wikipedia.org This reaction forms a new carbon-carbon bond and typically results in the substitution of a hydrogen atom on the alkene partner, leading to the formation of a more substituted alkene. organic-chemistry.org

Sonogashira Reaction: This reaction couples the vinyl bromide with a terminal alkyne, providing a direct route to conjugated enynes. libretexts.orgorganic-chemistry.org It typically requires both a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Reactions Involving Alkyl Chain Modifications

The ethyl group (CH₂CH₃) on the pentenal backbone is the most saturated and generally least reactive portion of the this compound molecule. Selective functionalization of this alkyl chain is challenging due to the high reactivity of the aldehyde, the vinyl bromide, and the conjugated double bond.

Reactions targeting the C-H bonds of the alkyl chain, such as free-radical halogenation, would likely be unselective and lead to a mixture of products, including reactions at the more susceptible allylic position (the CH₂ group). However, the conditions required for such transformations often interfere with the other functional groups present. Therefore, synthetic strategies typically focus on modifying the more reactive sites of the molecule first, or constructing the desired alkyl chain prior to the formation of the α,β-unsaturated aldehyde system.

Mechanistic Investigations and Reaction Pathways

Elucidation of Rate-Determining Steps in Bromination Processes

The synthesis of α-bromo-α,β-unsaturated aldehydes can be approached through various methods, including the direct bromination of an α,β-unsaturated aldehyde or the dehydrobromination of an α,α-dibromo aldehyde. However, a common and mechanistically well-studied pathway relevant to the formation of related structures is the acid-catalyzed α-halogenation of a corresponding saturated aldehyde, followed by an elimination step. libretexts.orgopenstax.org

Kinetic studies on the acid-catalyzed α-halogenation of aldehydes and ketones have provided compelling evidence for the reaction mechanism. openstax.orglibretexts.org The rate of halogenation is observed to be independent of the halogen's concentration and identity (chlorination, bromination, and iodination occur at the same rate). openstax.orglibretexts.org Instead, the reaction rate is first-order with respect to both the carbonyl compound and the acid catalyst. openstax.org

This leads to the rate law: Rate = k[Aldehyde][H⁺]

These kinetic data indicate that the halogen is not involved in the rate-determining step of the reaction. libretexts.orglibretexts.org The slow step is the acid-catalyzed formation of an enol intermediate. libretexts.orgjove.com Once the enol is formed, it rapidly attacks the electrophilic bromine in a subsequent, fast step to yield the α-brominated product. libretexts.org

The generally accepted mechanism proceeds as follows:

Protonation of the carbonyl oxygen (fast, reversible): The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.

Enol Formation (slow, rate-determining): A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a C=C double bond and yielding the enol tautomer. libretexts.orglibretexts.org

Nucleophilic Attack on Bromine (fast): The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms the C-Br bond at the α-position. libretexts.org

Deprotonation (fast): The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-bromo aldehyde. libretexts.org

While this mechanism describes the α-bromination of a saturated aldehyde, the direct α-bromination of an enal like pent-2-enal would proceed via a related enol intermediate, where the formation of this key intermediate remains the crucial, rate-limiting step. Subsequent elimination of HBr from a saturated α,β-dibromo intermediate, often facilitated by a non-nucleophilic, sterically hindered base like pyridine, can also be used to generate the α-bromo-α,β-unsaturated system. libretexts.orgopenstax.org

Understanding Selectivity in Nucleophilic Additions to α,β-Unsaturated Aldehydes

Nucleophilic additions to α,β-unsaturated aldehydes like (2Z)-2-bromopent-2-enal can occur through two primary competing pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. The regioselectivity of this process is dictated by a combination of electronic effects, steric hindrance, and the nature of the nucleophile, often described by Hard-Soft Acid-Base (HSAB) theory.

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon (C1). This pathway is generally favored by "hard" nucleophiles (e.g., Grignard reagents, organolithiums) and under conditions of kinetic control. The initial product is a tetrahedral alkoxide intermediate.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon (C3) of the conjugated system. This is favored by "soft" nucleophiles (e.g., organocuprates, thiols, amines) and often proceeds under thermodynamic control to yield a resonance-stabilized enolate intermediate.

The presence of a bromine atom at the α-position (C2) in this compound introduces significant electronic and steric factors that modulate this selectivity.

Electronic Effects: The electron-withdrawing inductive effect of the bromine atom increases the electrophilicity of the adjacent carbonyl carbon (C1), which would be expected to enhance its reactivity toward nucleophiles and potentially favor 1,2-addition. Conversely, the bromine atom can also influence the polarization of the entire conjugated system.

Steric Effects: The bromine atom, along with the ethyl group at the β-carbon, creates steric hindrance around the C=C double bond. This can impede the approach of a nucleophile to the β-carbon, potentially disfavoring 1,4-addition compared to a non-α-substituted enal. The (Z)-configuration places the ethyl group and the aldehyde group on the same side of the double bond, which could further influence the accessibility of the reactive sites depending on the conformation of the molecule.

FactorInfluence on this compoundFavored Pathway
Nucleophile Type Hard nucleophiles (e.g., CH₃Li) attack the harder electrophilic center (carbonyl carbon). Soft nucleophiles (e.g., (CH₃)₂CuLi) attack the softer electrophilic center (β-carbon).1,2-Addition for Hard Nu⁻1,4-Addition for Soft Nu⁻
Electronic Effect The α-bromo group inductively withdraws electron density, increasing the partial positive charge on the carbonyl carbon.Potentially favors 1,2-Addition
Steric Hindrance The α-bromo and β-ethyl groups may hinder the approach of nucleophiles to the β-carbon.Potentially favors 1,2-Addition
Reaction Control Low temperatures and short reaction times (kinetic control) may favor the faster 1,2-addition. Higher temperatures and longer times (thermodynamic control) favor the more stable 1,4-adduct's enolate intermediate.1,2-Addition (Kinetic)1,4-Addition (Thermodynamic)

Transition State Analysis in Catalyzed Reactions

Computational studies, particularly Density Functional Theory (DFT), have become indispensable for analyzing the complex multi-step pathways of catalyzed reactions involving 2-bromoenals. N-heterocyclic carbene (NHC) catalysis, in particular, has been shown to activate 2-bromoenals for a variety of transformations, and transition state analysis reveals the origins of reactivity and selectivity. rsc.orgresearchgate.netrsc.org

In a representative NHC-catalyzed [4+2] cycloaddition between a 2-bromoenal and an acylhydrazone, DFT calculations elucidated an energetically favorable pathway consisting of several key steps and their associated transition states. rsc.org

Activation and Breslow Intermediate Formation: The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde carbon of the 2-bromoenal. This is followed by a proton transfer, often assisted by a base or additive, to form the crucial Breslow intermediate . This step transforms the initial electrophilic aldehyde into a potent nucleophile. rsc.org

Acylazolium Ion Formation: The Breslow intermediate undergoes debromination and a subsequent proton transfer to generate an α,β-unsaturated acylazolium ion . This intermediate is a key electrophilic species in many NHC-catalyzed reactions of 2-bromoenals. rsc.orgmdpi.com

Vinyl Enolate Generation: The acylazolium ion is then deprotonated at the γ-position to yield a vinyl enolate intermediate, which serves as the reactive diene component in the subsequent cycloaddition. rsc.org

Cycloaddition (Stereo-determining Step): The rate- and stereoselectivity-determining step is often the cycloaddition itself (e.g., a [4+2] or [3+3] annulation). rsc.orgrsc.org Transition state analysis of this step is critical. For instance, in the [4+2] cycloaddition, calculations show that the approach of the dienophile to the NHC-bound vinyl enolate has a specific geometry that minimizes steric repulsion and maximizes favorable non-covalent interactions (e.g., CH···π, π···π stacking) between the catalyst's chiral backbone and the substrates. rsc.org The transition state leading to the major stereoisomer is found to be significantly lower in energy due to these stabilizing interactions, explaining the high enantioselectivity observed experimentally. rsc.orgrsc.org

These computational models provide a molecular-level picture of how the chiral catalyst orchestrates the reaction, guiding the substrates into a highly organized transition state assembly that dictates the final stereochemical outcome.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in reactions involving this compound, not only by accelerating reaction rates but also by controlling chemo-, regio-, and stereoselectivity.

N-Heterocyclic Carbenes (NHCs): NHCs are perhaps the most versatile catalysts for activating 2-bromoenals. Their primary role is to engage in umpolung (polarity inversion) of the aldehyde functionality. nih.gov The NHC catalyst converts the normally electrophilic aldehyde carbon into a nucleophilic species (the Breslow intermediate) or generates a highly reactive electrophilic species (the α,β-unsaturated acylazolium ion). mdpi.comnih.gov

Efficiency: By providing a lower-energy reaction pathway via unique intermediates, NHCs enable reactions that would not proceed or would be extremely slow otherwise.

Selectivity: Chiral NHCs, which possess stereogenic centers on their backbone, create a chiral environment around the reactive center. As described in the transition state analysis, this chiral pocket forces the substrates to adopt a specific orientation, leading to high enantioselectivity in the products. rsc.orgnih.gov The choice of the NHC's structure (e.g., imidazolium (B1220033) vs. triazolium core, N-aryl substituents) can fine-tune both reactivity and the stereochemical outcome. nih.govacs.org

Lewis and Brønsted Acid Additives: Additives are often crucial for optimal performance in catalyzed reactions.

Brønsted Acids/Bases: In NHC catalysis, bases (e.g., DBU, i-Pr₂NEt) are required to generate the free carbene from its azolium salt precursor. acs.org Furthermore, Brønsted acids or bases can act as co-catalysts by facilitating proton transfer steps, such as the formation of the Breslow intermediate or the final product release. researchgate.net For example, HCO₃⁻ or DABCO·H⁺ have been computationally shown to mediate key proton transfers, lowering the activation energy of these steps. rsc.orgresearchgate.net

Lewis Acids: In other transformations, such as Diels-Alder reactions, chiral Lewis acids are employed as catalysts. A chiral aluminum bromide (CAB) complex, for example, can coordinate to the carbonyl oxygen of the α-bromoenal. acs.org This coordination increases the electrophilicity of the dienophile and lowers its LUMO energy, accelerating the cycloaddition. Simultaneously, the chiral ligands on the aluminum center block one face of the dienophile, forcing the diene to approach from the less hindered face and thereby inducing high enantioselectivity. acs.org

Other Additives: In some cases, unexpected additives can dramatically improve reaction efficiency. For instance, in an NHC-catalyzed Stetter reaction of enals, the addition of catechol was found to have a profound positive impact on the reaction rate, permitting significantly lower catalyst loadings. nih.gov

Catalyst/AdditiveTypeRole in Reactions of 2-Bromoenals
N-Heterocyclic Carbene (NHC) OrganocatalystEnables umpolung reactivity; generates Breslow and acylazolium intermediates. Chiral NHCs control stereoselectivity. nih.govacs.org
Chiral Aluminum Bromide (CAB) Lewis Acid CatalystActivates the enal for Diels-Alder reactions; controls enantioselectivity by facial blocking. acs.org
DBU / i-Pr₂NEt BaseDeprotonates the azolium salt to generate the active NHC catalyst. acs.org
DABCO·H⁺ / HCO₃⁻ Brønsted Acid/BaseActs as a proton shuttle, facilitating key proton transfer steps in the catalytic cycle. rsc.orgresearchgate.net
Catechol AdditiveEnhances reaction rate and efficiency in certain NHC-catalyzed reactions, allowing lower catalyst loading. nih.gov

Stereochemical Progression and Control in Complex Reaction Sequences

Achieving stereocontrol is a central goal in modern organic synthesis, and substrates like this compound offer multiple opportunities for stereoselective transformations. The inherent geometry of the starting material and the choice of a chiral catalyst are key elements in dictating the stereochemical outcome of a reaction.

Control via Chiral Catalysis: Asymmetric catalysis is the most powerful strategy for controlling stereochemistry. As discussed previously, both chiral organocatalysts and chiral Lewis acid metal complexes have been successfully employed.

NHC-Catalyzed Annulations: In the enantioselective [3+3] annulation of 2-bromoenals with 1,3-dicarbonyl compounds, a chiral triazolium-derived NHC is used. semanticscholar.org The reaction proceeds through a chiral α,β-unsaturated acylazolium intermediate. DFT calculations have shown that the enantio-determining step is the Michael addition of the nucleophile to this intermediate. The bulky, stereodirecting groups on the N-aryl ring of the NHC catalyst effectively shield one face of the acylazolium plane, forcing the nucleophile to attack from the opposite face, thus leading to the formation of one enantiomer in high excess. semanticscholar.org

Lewis Acid-Catalyzed Cycloadditions: In the Diels-Alder reaction of α-bromoenals, a chiral aluminum bromide (CAB) catalyst creates a rigid, chiral environment upon coordination with the aldehyde. acs.org This controlled environment dictates the diene's trajectory of approach, resulting in high diastereo- and enantioselectivity in the resulting cyclohexene (B86901) product. This method is particularly valuable for constructing halogenated quaternary stereocenters. acs.org

Influence of Substrate Geometry: The (Z)-geometry of the double bond in this compound is an intrinsic stereochemical element that can influence the progression of a reaction. In cyclic transition states, such as those in cycloaddition reactions, the pre-existing (Z)-configuration will translate into a specific relative stereochemistry in the product. For the reaction to be stereospecific, the mechanism must not allow for isomerization of the double bond prior to the stereochemistry-determining step. In many catalyzed reactions, the initial steps of catalyst association and intermediate formation are rapid and occur with retention of the double bond geometry, ensuring that the substrate's configuration is passed on to the product.

The combination of substrate-controlled diastereoselectivity and catalyst-controlled enantioselectivity allows for the precise construction of complex molecules with multiple, well-defined stereocenters from simple precursors like this compound.

Theoretical and Computational Chemistry of 2z 2 Bromopent 2 Enal Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and conformational preferences of organic compounds. For (2Z)-2-bromopent-2-enal, DFT calculations are crucial for determining the most stable geometric arrangement of the atoms and for understanding the rotational barriers around its single bonds.

Computational studies on analogous α,β-unsaturated aldehydes reveal that the planarity of the conjugated system is a key factor in their stability. For this compound, two primary conformations are of interest: the s-trans and s-cis conformers, which are defined by the dihedral angle between the carbonyl group and the C=C double bond. DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the relative energies of these conformers. In similar systems, the s-trans conformer is often found to be slightly more stable due to reduced steric hindrance, though the energy difference can be small, allowing for the existence of both conformers at room temperature. The presence of the bromine atom and the ethyl group at the β-position influences the conformational landscape, and DFT provides a means to quantify these steric and electronic effects.

Table 1: Calculated Relative Energies of this compound Conformers.
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (O=C-C=C)
s-trans0.00180°
s-cis1.5 - 3.0

Note: The data in the table is illustrative and based on typical findings for similar α,β-unsaturated aldehydes. Specific computational studies on this compound are required for precise values.

Computational Analysis of Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful platform for dissecting the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states. For this compound, such analyses are vital for predicting its behavior in various chemical transformations.

The reactivity of this compound is characterized by the interplay of its aldehyde and bromoalkene functionalities. DFT calculations can map out the potential energy surfaces for reactions such as nucleophilic additions and cycloadditions. For instance, in an N-heterocyclic carbene (NHC)-catalyzed reaction of a similar compound, 2-bromo-2-enal, with an acylhydrazone, DFT studies have elucidated the complete reaction pathway. rsc.org This involves the initial activation of the enal by the NHC catalyst, followed by a series of steps including proton transfer and cycloaddition. rsc.org The energetic profiles for such reactions reveal the activation energies for each step, allowing for the identification of the rate-determining step. The calculated energy barriers for transition states provide a quantitative measure of the reaction's feasibility.

Table 2: Illustrative Energetic Data for a Hypothetical Reaction of this compound.
Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+15.2
3Intermediate 1-5.8
4Transition State 2+10.5
5Products-20.1

Note: This table provides a hypothetical energetic profile. Actual values would be derived from specific DFT calculations for a given reaction.

A significant aspect of the reactivity of this compound is the potential for different regio- and stereochemical outcomes in its reactions. Computational models are instrumental in predicting these selectivities. The presence of both a carbonyl carbon and a β-carbon as electrophilic sites allows for either 1,2- or 1,4- (conjugate) addition of nucleophiles. The regioselectivity is governed by both kinetic and thermodynamic factors, which can be evaluated computationally.

Stereoselectivity, particularly in cycloaddition reactions, is another area where computational analysis excels. In the aforementioned study of NHC-catalyzed reactions of 2-bromo-2-enals, distortion/interaction analysis was employed to uncover the origins of the observed stereoselectivity. rsc.org This method dissects the energy of the transition state into contributions from the distortion of the reactants and the interaction between them. Such analyses can explain why a particular stereoisomer is preferentially formed. For this compound, similar computational approaches can be used to predict the stereochemical outcomes of its reactions, guiding synthetic efforts towards the desired products.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of this compound and its implications for reactivity. The conjugation between the C=C double bond and the carbonyl group leads to the formation of a delocalized π-system, which can be described by a set of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its electrophilic character. For α,β-unsaturated aldehydes, the LUMO is typically delocalized over the O=C-C=C system, with significant coefficients on the carbonyl carbon and the β-carbon. This delocalization explains the susceptibility of both these sites to nucleophilic attack. The relative sizes of the LUMO lobes on these atoms can provide a qualitative prediction of the regioselectivity of nucleophilic addition. The electronegative bromine atom further influences the electronic distribution and the energies of the molecular orbitals.

Table 3: Frontier Molecular Orbital Properties of a Model α,β-Unsaturated Aldehyde.
OrbitalEnergy (eV)Key Atomic Contributions
HOMO-7.5C=C π, C=O π
LUMO-1.2C=O π, C=C π
HOMO-LUMO Gap6.3-

Note: The data presented is for a generic α,β-unsaturated aldehyde and serves as an illustrative example.

Solvation Effects and Hydrogen Bonding in Reaction Systems

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvation are therefore essential for accurately predicting reactivity in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effect of a solvent by representing it as a continuous dielectric medium. These models can capture the electrostatic interactions between the solute and the solvent, which can stabilize charged intermediates and transition states, thereby altering reaction rates and equilibria. For reactions involving polar or ionic species, the inclusion of a solvent model is critical for obtaining results that are in good agreement with experimental observations.

Explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific interactions such as hydrogen bonding. While this compound itself cannot act as a hydrogen bond donor, its carbonyl oxygen is a hydrogen bond acceptor. In protic solvents, hydrogen bonding to the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon and the β-carbon, potentially influencing the regioselectivity of nucleophilic attack. Computational studies can quantify the strength of these hydrogen bonds and their impact on the electronic structure and reactivity of the molecule.

Advanced Spectroscopic and Stereochemical Characterization in Chemical Research

High-Resolution NMR Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For (2Z)-2-bromopent-2-enal, ¹H and ¹³C NMR provide the primary structural backbone, while two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for confirming the (Z)-geometry of the double bond.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aldehydic proton (-CHO) would appear as a singlet in the highly deshielded region of the spectrum. The vinyl proton at the C3 position is expected to resonate as a triplet, due to coupling with the adjacent methylene (B1212753) (CH₂) protons at C4. These C4 protons would in turn appear as a complex multiplet, being coupled to both the C3 vinyl proton and the terminal methyl (CH₃) protons. The C5 methyl protons would present as a triplet.

The key to assigning the Z-stereochemistry lies in the NOESY experiment, which detects correlations between protons that are close in space, irrespective of their bonding connectivity. libretexts.org In the (Z)-isomer, the aldehydic proton and the vinyl proton on C3 are on the same side of the double bond. A cross-peak between these two protons in the NOESY spectrum would provide definitive evidence for the Z configuration. nih.gov Conversely, in the (E)-isomer, these protons would be too far apart to produce a significant Nuclear Overhauser Effect (NOE). Further confirmation can be obtained by observing an NOE between the C3 vinyl proton and the C4 methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Note: These are estimated values based on typical ranges for similar structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H1 (Aldehyde)9.5 - 10.2Singlet (s)
H3 (Vinyl)7.0 - 7.5Triplet (t)
H4 (Methylene)2.3 - 2.6Multiplet (m)
H5 (Methyl)1.0 - 1.3Triplet (t)

The ¹³C NMR spectrum would complement the ¹H NMR data, showing five distinct carbon signals. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield. The sp²-hybridized carbons of the double bond (C2 and C3) would resonate in the typical alkene region, with the bromine-substituted C2 appearing at a distinct chemical shift from C3. The aliphatic C4 and C5 carbons would appear in the upfield region of the spectrum.

Mass Spectrometry Techniques for Structural Elucidation of Reaction Products (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the molecular formula. For this compound, the molecular formula is C₅H₇BrO. The theoretical monoisotopic mass is 161.96803 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition.

A crucial diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and [M+2]⁺) of nearly equal intensity. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

The fragmentation pattern observed in the mass spectrum provides further structural information. For α,β-unsaturated aldehydes, common fragmentation pathways include α-cleavage and β-cleavage. youtube.comresearchgate.net Expected fragmentation for this compound would include:

Loss of a bromine radical: [M - Br]⁺, resulting in a fragment with an m/z corresponding to C₅H₇O⁺.

Loss of the aldehyde group (CHO): [M - CHO]⁺, leading to a C₄H₆Br⁺ fragment.

Loss of an ethyl radical: [M - C₂H₅]⁺, from cleavage of the C3-C4 bond.

Loss of HBr: [M - HBr]⁺, a common pathway for bromoalkanes.

Table 2: Predicted HRMS Data and Key Fragments for this compound

SpeciesFormulaTheoretical m/zIsotopic Feature
Molecular Ion [M]⁺C₅H₇⁷⁹BrO⁺161.9680Paired with 163.9660
Molecular Ion [M+2]⁺C₅H₇⁸¹BrO⁺163.9660Paired with 161.9680
[M - Br]⁺C₅H₇O⁺83.0497Loss of Br isotope pattern
[M - CHO]⁺C₄H₆⁷⁹Br⁺132.9656Paired with 134.9636

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. mdpi.com This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.

For a relatively small and simple molecule like this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is a significant challenge. Crystallization is more readily achieved with larger, more rigid, and often solid compounds. Therefore, it is improbable that a crystal structure for this compound itself has been reported.

However, if a suitable crystalline derivative were synthesized, X-ray crystallography could unambiguously confirm the Z-configuration of the double bond by precisely locating all atoms in space. The resulting structural data would show the relative positions of the bromine atom and the ethyl group with respect to the carbonyl moiety. While this compound is not chiral, this technique is the gold standard for determining the absolute configuration of chiral molecules, a critical task in pharmaceutical and natural product chemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a specialized analytical technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. This separation is essential for determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample.

It is critical to note that the molecule this compound is achiral . It does not possess a stereocenter and has a plane of symmetry that includes the C=C double bond and the carbonyl group. Therefore, it exists as a single structure, not as a pair of enantiomers, and cannot be resolved by chiral HPLC.

The relevance of chiral HPLC in the context of this compound arises when this compound is used as a prochiral substrate in an asymmetric synthesis. For example, an enantioselective conjugate addition to the double bond or an asymmetric reduction of the aldehyde would yield a chiral product. In such a scenario, chiral HPLC would be the primary analytical method to:

Separate the resulting enantiomers of the product.

Quantify the relative amounts of each enantiomer.

Calculate the enantiomeric excess (e.e.) of the reaction, which is a critical measure of the success of the asymmetric transformation.

The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. sigmaaldrich.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by a few characteristic peaks. The most prominent would be the strong carbonyl (C=O) stretching absorption. Due to conjugation with the C=C double bond, this peak is shifted to a lower frequency compared to a saturated aldehyde, typically appearing in the range of 1685-1705 cm⁻¹. The C=C double bond stretch would show a weaker absorption around 1620-1640 cm⁻¹. Other key diagnostic peaks include the aldehydic C-H stretch, which typically appears as one or two bands near 2720 cm⁻¹ and 2820 cm⁻¹, and the C-Br stretch, which would be found in the fingerprint region at a much lower wavenumber (typically 500-650 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that result in a change in the polarizability of the molecule are Raman active. For conjugated systems like this compound, the C=C stretching vibration often produces a very strong Raman signal, which can be more intense than in the IR spectrum. imperial.ac.uk The C=O stretch is also Raman active. This makes Raman spectroscopy particularly useful for studying the π-conjugated backbone of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
Aldehydic C-H StretchIR~2720, ~2820Medium
Carbonyl (C=O) StretchIR, Raman1685 - 1705Strong (IR), Medium (Raman)
Alkene (C=C) StretchIR, Raman1620 - 1640Medium (IR), Strong (Raman)
Carbon-Bromine (C-Br) StretchIR, Raman500 - 650Medium-Strong

Applications in Complex Organic Synthesis

(2Z)-2-bromopent-2-enal as a Versatile Building Block in Synthetic Sequences

The chemical reactivity of this compound is dominated by the electrophilic nature of its carbon skeleton. The aldehyde group can readily undergo nucleophilic attack, while the conjugated system is susceptible to 1,4-conjugate addition (Michael addition). Furthermore, the vinyl bromide moiety can participate in a range of transition-metal-catalyzed cross-coupling reactions. This diverse reactivity profile allows for the sequential introduction of various functionalities, rendering it a highly adaptable component in multistep synthetic routes.

One of the fundamental applications of 2-bromo-α,β-unsaturated aldehydes, such as this compound, is their participation as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the aldehyde and bromine atom activates the double bond for [4+2] cycloadditions with a variety of dienes. This provides a direct route to highly functionalized six-membered rings, where the stereochemistry can often be controlled by the reaction conditions and the nature of the diene.

Moreover, this compound can serve as a key precursor to other valuable synthetic intermediates. For instance, reduction of the aldehyde group can afford the corresponding allylic alcohol, which can undergo a variety of transformations, including Sharpless asymmetric epoxidation. Alternatively, oxidation of the aldehyde can yield the corresponding carboxylic acid, opening up another avenue for chemical diversification.

The table below illustrates the versatility of this compound in various fundamental organic reactions.

Reaction Type Reactant Product Type Potential Application
Diels-Alder Cycloaddition1,3-ButadieneSubstituted Cyclohexene (B86901)Formation of cyclic frameworks
Michael AdditionDiethyl malonateFunctionalized AldehydeCarbon-carbon bond formation
Nucleophilic AdditionMethylmagnesium bromideSecondary AlcoholIntroduction of alkyl groups
Wittig ReactionMethyltriphenylphosphonium bromideBromo-dieneAlkene synthesis

Synthesis of Chiral Heterocyclic Scaffolds and Natural Product Intermediates

The dense functionality of this compound makes it an excellent starting material for the synthesis of complex heterocyclic structures, which are prevalent in natural products and pharmaceuticals. The strategic placement of the aldehyde, alkene, and bromine atom allows for intramolecular reactions that can lead to the formation of various ring systems.

A common strategy involves an initial Michael addition to the β-carbon of the unsaturated system, followed by an intramolecular cyclization. For example, the reaction of this compound with a nucleophile containing a tethered hydroxyl or amino group can initiate a cascade sequence to form substituted furans, pyrroles, or other heterocycles. The stereochemistry of these products can often be controlled by using chiral catalysts or auxiliaries, leading to the enantioselective synthesis of these important molecular scaffolds.

While specific examples utilizing this compound are not extensively documented, the reactivity of analogous 2-bromo-α,β-unsaturated aldehydes provides a clear blueprint for its potential applications. For instance, organocatalytic methods have been successfully employed for the asymmetric Michael addition of nucleophiles to α-substituted enals, paving the way for the stereocontrolled synthesis of complex acyclic and cyclic systems. These methodologies are directly applicable to this compound for the synthesis of chiral intermediates for natural products.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple chemical bonds are formed in a single synthetic operation without the isolation of intermediates. This compound is an ideal substrate for such transformations due to its multiple reactive sites. A single activation event can trigger a sequence of reactions, rapidly building molecular complexity.

For example, a three-component reaction involving this compound, a nucleophile, and an electrophile can lead to the formation of highly substituted and structurally diverse products. In a hypothetical cascade, a nucleophile could first add to the aldehyde. The resulting alkoxide could then undergo an intramolecular cyclization onto the double bond, displacing the bromide and forming a cyclic ether. A subsequent reaction with an external electrophile could then functionalize the newly formed ring.

The utility of related 2-bromo-α,β-unsaturated aldehydes in multicomponent reactions has been demonstrated in the synthesis of polysubstituted dihydropyrans. These reactions often proceed through a cascade of events, such as a Michael addition followed by an intramolecular cyclization, showcasing the potential of this class of compounds to rapidly generate complex heterocyclic frameworks.

The following table outlines a hypothetical cascade reaction involving this compound.

Step Reaction Type Intermediate/Product
1Michael Addition of a thiolβ-Thio-aldehyde
2Intramolecular Aldol (B89426) ReactionCyclic hemiacetal
3DehydrationDihydrothiophene derivative

Construction of Complex Carbon Frameworks with Defined Stereochemistry

The construction of complex carbon skeletons with precise control over stereochemistry is a central goal of modern organic synthesis. This compound offers several avenues for achieving this. The double bond of the enal system can be dihydroxylated or epoxidized with high levels of stereocontrol using established asymmetric methods. The resulting stereocenters can then be used to direct the stereochemical outcome of subsequent reactions.

Furthermore, the vinyl bromide functionality is a powerful handle for the introduction of new carbon-carbon bonds with retention of stereochemistry via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This allows for the stereospecific formation of trisubstituted alkenes, which are common motifs in many complex natural products.

Organocatalytic methods have proven to be particularly effective for the enantioselective functionalization of α,β-unsaturated aldehydes. The use of chiral secondary amine catalysts, for example, can activate the enal system towards asymmetric Michael additions, Friedel-Crafts alkylations, or cycloadditions. These reactions can be used to set key stereocenters that are then carried through to the final target molecule. The application of these powerful catalytic systems to this compound would provide a direct and efficient route to a wide range of enantiomerically enriched building blocks for the synthesis of complex molecules.

Emerging Research and Future Directions

Development of Green Chemistry Approaches for (2Z)-2-bromopent-2-enal Synthesis and Reactions

Green chemistry principles are central to the future of chemical synthesis, focusing on reducing waste, minimizing energy consumption, and using less hazardous substances. For this compound, this translates to reimagining its production and use to be more environmentally benign.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research is moving towards performing reactions in alternative, greener media.

Aqueous Media: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. For the synthesis of related α,β-unsaturated carbonyl compounds, reactions in aqueous media have been explored. For instance, the Knoevenagel condensation to form α,β-unsaturated systems can be performed in water scielo.brsemanticscholar.org. Similarly, a green Hunsdiecker reaction for synthesizing β-bromostyrenes from α,β-unsaturated aromatic carboxylic acids has been successfully demonstrated in an aqueous medium using potassium bromide (KBr) and hydrogen peroxide (H₂O₂) researchgate.net. Adapting such methodologies for the synthesis of this compound could involve the bromination of pent-2-enal or a related precursor in an aqueous system, potentially catalyzed by a water-tolerant catalyst. Reactions of α-haloenals in aqueous media, such as organocatalytic α-functionalization of aldehydes, have also been shown to proceed smoothly, offering an environmentally friendly approach organic-chemistry.org.

Solvent-Free Reactions: Eliminating the solvent entirely represents another key green strategy. Solvent-free conditions have been applied to the synthesis of α,β-unsaturated ketones in continuous-flow systems, demonstrating a practical and efficient protocol nih.gov. This approach reduces waste and can simplify product purification. Future research could focus on developing a solvent-free synthesis of this compound, possibly through a gas-phase reaction or by using one of the reactants as the reaction medium.

Reaction TypeGreen MediumPotential Application for this compoundKey Advantages
Knoevenagel CondensationWaterSynthesis of α,β-unsaturated precursorsNon-toxic, abundant solvent
Hunsdiecker ReactionWaterDecarboxylative bromination to form bromoalkenesMilder reaction conditions
α-AlkylationAqueous SolutionFunctionalization of the aldehydeEnvironmentally friendly, mild conditions
Hydration-CondensationSolvent-FreeSynthesis of α,β-unsaturated systemsReduced waste, simplified purification

The development of catalysts that are recyclable, derived from renewable sources, or operate under mild conditions is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. For the synthesis of α,β-unsaturated ketones, heterogeneous solid acid catalysts have been effectively used in continuous-flow systems nih.govresearchgate.net. Research into heterogeneous catalysts for the specific synthesis of α-bromo-α,β-unsaturated aldehydes like this compound could involve supported metal catalysts or solid-phase reagents for bromination.

Bimetallic Catalysis: Efficient syntheses of α-bromo-α,β-unsaturated aldehydes from propargylic alcohols have been achieved using a gold/molybdenum bimetallic catalytic system. organic-chemistry.org This method features low catalyst loadings and mild reaction conditions, which are beneficial from both economic and environmental standpoints. organic-chemistry.org

Waste-Derived Catalysts: An innovative approach involves transforming industrial waste into valuable catalysts. For example, red mud, an alkaline waste from alumina (B75360) production, has been shown to be an excellent catalytic mixture for biodiesel production in aqueous media nih.gov. Exploring the potential of such waste-derived materials to catalyze the synthesis or reactions of this compound aligns perfectly with circular economy principles.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgskpharmteco.com High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. wikipedia.orgnih.gov

For the synthesis of this compound, this means favoring reaction types that are inherently atom-economical.

Addition Reactions: Reactions like addition and cycloaddition are highly atom-economical as they incorporate all atoms of the starting materials into the product. nih.gov Designing a synthetic route to this compound that maximizes addition steps and minimizes substitution or elimination reactions, which inherently produce byproducts, would be a key green advancement. nih.gov

Catalytic Approaches: Catalytic reactions are often superior to stoichiometric ones in terms of atom economy and waste reduction. For instance, a catalytic synthesis of α-bromo-α,β-unsaturated aldehydes directly from propargylic alcohols avoids the use of stoichiometric brominating agents and the waste they generate. organic-chemistry.org The goal is to develop syntheses that generate minimal waste, moving away from processes that produce significant amounts of unwanted byproducts. jocpr.comresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. nih.govalmacgroup.com

For the production of this compound, flow chemistry could offer several benefits:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.gov

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. almacgroup.com

Integration of Steps: Multi-step syntheses can be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates, thereby saving time and resources. almacgroup.com

The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated in a continuous-flow microwave reactor using a heterogeneous catalyst, highlighting the potential for this technology to be applied to similar compound classes. nih.govresearchgate.net Future work will likely focus on adapting existing batch syntheses of this compound to continuous-flow platforms to enable more efficient and scalable production.

Feature of Flow ChemistryBenefit for this compound Synthesis
Small Reactor VolumeImproved safety when handling reactive intermediates
High Surface-to-Volume RatioEfficient heat transfer and precise temperature control
Precise Residence Time ControlMinimized byproduct formation and improved selectivity
Automated OperationEnhanced reproducibility and potential for high-throughput optimization
Ease of ScalabilitySeamless transition from laboratory-scale synthesis to industrial production

Bio- and Organocatalysis in α-Haloenal Chemistry

Both biocatalysis and organocatalysis represent powerful, sustainable alternatives to traditional metal-based catalysis, often providing high levels of selectivity under mild reaction conditions.

Biocatalysis: The use of enzymes (biocatalysts) for chemical transformations is a rapidly growing area. Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products in nature, are particularly relevant. manchester.ac.ukresearchgate.net These enzymes can regioselectively introduce halogen atoms onto a diverse range of molecules. researchgate.net While the direct enzymatic synthesis of a specific molecule like this compound is a long-term goal, current research focuses on understanding and engineering these enzymes to accept non-natural substrates. manchester.ac.uk The development of a halogenase that could directly brominate a suitable pentenal precursor would be a significant breakthrough in green chemistry. nih.gov Additionally, dehalogenase enzymes could be used in the kinetic resolution of racemic halo-organic compounds. researchgate.net

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has provided powerful tools for the asymmetric synthesis of chiral molecules. For α-haloenal chemistry, organocatalysis offers methods for direct, enantioselective α-halogenation of aldehydes. rsc.orgorganic-chemistry.org For example, chiral primary amino acids have been used as organocatalysts for the enantioselective α-allylation of α-branched aldehydes in mild aqueous solutions. organic-chemistry.org This demonstrates the potential to perform stereoselective reactions on or with α-haloenals like this compound to create complex, value-added molecules. Chiral halogen bond donors are also emerging as highly active organocatalysts for achieving high stereocontrol in reactions like the Mukaiyama aldol (B89426) reaction. nih.gov

Photochemical and Electrochemical Activations

Photochemistry and electrochemistry offer unique ways to activate molecules and drive reactions, often under mild conditions and without the need for harsh chemical reagents.

Photochemical Activation: The use of light to promote chemical reactions is a key area of modern organic synthesis. Photoredox catalysis, in particular, has enabled a wide range of transformations. For aldehydes and ketones, photoredox catalysis combined with organocatalysis can generate β-enaminyl radicals, allowing for novel C-H functionalization at the β-position. acs.orgnih.gov While this applies to the β-position, photochemical methods can also be used to activate the α,β-unsaturated system itself. For instance, the photochemical carboborylation of α,β-unsaturated ketones has been demonstrated. chemrxiv.org Furthermore, aldehydes can act as photoinitiators for various transformations. beilstein-journals.orgresearchgate.net Future research could explore the photochemical activation of this compound for unique cycloaddition or functionalization reactions. Combining visible-light-driven organocatalysis with continuous flow technology has already been shown to be an effective strategy for the enantioselective α-alkylation of aldehydes. nih.gov

Electrochemical Synthesis: Electrochemistry uses electrical current to drive chemical reactions, providing a powerful and green alternative to conventional redox reagents. This approach minimizes waste as the "reagent" is the electron. An electrochemical oxydihalogenation of alkynes has been developed for the synthesis of α,α-dihaloketones using common halogenated solvents as the halogen source and water as the oxygen source. organic-chemistry.orgnih.govresearchgate.net This highlights the potential for developing an electrochemical synthesis of this compound from a suitable alkyne precursor. The combination of electrochemistry with organoselenium catalysis has also enabled the synthesis of α-keto acetals from terminal alkynes and alcohols under mild, additive-free conditions. organic-chemistry.org Such strategies could be adapted for the synthesis and transformation of α-haloenals, paving the way for cleaner and more efficient chemical processes.

Design of Novel Reagents and Methodologies for Specific Transformations

The reactivity of α-bromo-α,β-unsaturated aldehydes like this compound is a fertile ground for the development of new synthetic methods. A significant area of emerging research is the use of N-Heterocyclic Carbene (NHC) organocatalysis, which has opened up a plethora of novel transformations. nih.gov These methodologies often utilize the α-bromoenal as a linchpin for various annulation strategies, leading to the stereoselective synthesis of complex carbo- and heterocyclic frameworks.

NHCs react with α-bromoenals to form a key intermediate, the α,β-unsaturated acyl azolium. This reactive species can then participate in a variety of cycloaddition reactions. The design of the NHC catalyst itself is crucial for controlling the reaction pathway and stereoselectivity. For instance, chiral triazolium-based NHCs have been successfully employed in enantioselective annulation reactions. acs.org

Future research in this domain will likely focus on the design of new generations of NHC catalysts with enhanced activity and selectivity. This could involve modifying the steric and electronic properties of the NHC to fine-tune its reactivity towards specific substrates and reaction partners. Furthermore, the development of methodologies that proceed via different reactive intermediates, perhaps through the use of other classes of organocatalysts or transition metal catalysts, represents a promising avenue for expanding the synthetic utility of this compound.

A summary of representative NHC-catalyzed annulation reactions involving α-bromoenals is presented in the table below, illustrating the potential transformations applicable to this compound.

Annulation TypeReaction PartnersProductCatalyst TypeRef.
(3+2) AnnulationEnolizable AldehydesDihydropyranonesChiral Triazolium NHC acs.org
(3+3) Annulation1,3-Dicarbonyl CompoundsDihydropyridinonesAchiral Thiazolium NHC nih.gov
(3+4) AnnulationAurone-derived Azomethine YlidesSpirocyclic OxindolesChiral Triazolium NHC nih.gov
(2+4) AnnulationDienophilesCyclohexene (B86901) DerivativesAchiral Imidazolium (B1220033) NHC nih.gov

Another emerging area is the use of photoredox catalysis in conjunction with organocatalysis to enable novel transformations of α,β-unsaturated aldehydes. wikipedia.org This dual catalytic approach could open up new reaction pathways for this compound that are not accessible through traditional thermal methods, such as radical-based transformations. The design of novel photosensitizers and their pairing with appropriate organocatalysts will be key to unlocking this potential.

Computational-Guided Discovery of New Reactions and Selectivity Control

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry for elucidating reaction mechanisms and predicting stereoselectivity. nih.govsemanticscholar.org For a molecule like this compound, computational studies can provide deep insights into its reactivity and guide the rational design of experiments.

Future research will likely see a greater integration of computational modeling in the discovery of new reactions for this class of compounds. For instance, DFT calculations can be used to:

Screen for new reaction partners: By calculating the activation barriers for the reaction of this compound with a library of potential reactants, new and unexpected transformations can be identified.

Design more selective catalysts: Computational modeling of transition states can reveal the key catalyst-substrate interactions that govern stereoselectivity. comporgchem.com This information can then be used to design new catalysts with improved performance. For example, in the context of the NHC-catalyzed reactions mentioned above, DFT studies can help to understand the role of the catalyst's steric and electronic properties in controlling the enantiomeric excess of the product. rsc.org

Predict the outcome of unknown reactions: As computational models become more accurate, it may be possible to reliably predict the products and stereoselectivity of reactions that have not yet been attempted in the laboratory. This would significantly accelerate the discovery of new synthetic methodologies.

A hypothetical workflow for the computational-guided discovery of a new reaction for this compound is outlined in the table below.

StepComputational TaskObjective
1. Substrate AnalysisCalculation of molecular orbitals (HOMO, LUMO) and electrostatic potential map of this compound.Identify the most reactive sites on the molecule for nucleophilic and electrophilic attack.
2. Reaction ScreeningDFT calculations of reaction pathways and activation energies for the reaction of this compound with a range of potential reaction partners.Identify novel and energetically feasible reaction pathways.
3. Catalyst DesignModeling of transition states for a desired reaction with a variety of virtual catalyst structures.Identify the key structural features of a catalyst that will lead to high stereoselectivity.
4. Experimental ValidationSynthesis and testing of the computationally designed catalyst in the predicted reaction.Confirm the computational predictions and discover a new, selective transformation.

While comprehensive computational studies specifically on this compound are still emerging, the principles and methodologies are well-established from studies on related α,β-unsaturated systems. nih.govnih.gov The application of these computational tools to the unique reactivity of α-bromoenals promises to be a vibrant area of future research, leading to the discovery of novel transformations and more efficient and selective synthetic routes to valuable chemical entities.

Q & A

Q. What are the recommended synthetic routes for (2Z)-2-bromopent-2-enal, and how can stereochemical purity be ensured?

this compound can be synthesized via stereoselective bromination of pent-2-enal using reagents like N-bromosuccinimide (NBS) under controlled conditions. To ensure Z-configuration, reaction parameters such as temperature (−20°C to 0°C) and solvent polarity (e.g., dichloromethane) should be optimized to favor kinetic control . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the Z-isomer. Stereochemical confirmation requires NOESY NMR to verify spatial proximity of the bromine and aldehyde groups, or X-ray crystallography (using programs like SHELXL ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the vinyl proton (δ 5.8–6.2 ppm, doublet) and aldehyde proton (δ 9.5–10.0 ppm). The Z-configuration causes deshielding of the bromine-adjacent carbon (δ 120–130 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm aldehyde (C=O stretch: ~1720 cm⁻¹) and C-Br (600–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 178.98 (C₅H₇BrO⁺) confirms molecular weight. Discrepancies in data (e.g., unexpected coupling constants) may arise from impurities or isomerization; repeating analyses in deuterated solvents (e.g., CDCl₃) is advised .

Q. How does this compound behave in nucleophilic substitution reactions?

The electron-withdrawing aldehyde group activates the β-carbon for SN2 reactions , but steric hindrance from the Z-configuration may favor elimination. For substitution, use polar aprotic solvents (DMF, DMSO) and strong nucleophiles (e.g., NaN₃). Kinetic studies (monitoring via GC-MS) can differentiate SN2 vs. E2 pathways. Example:

Reaction ConditionMajor ProductYield (%)
NaN₃ in DMF, 25°C2-Azidopent-2-enal65
KOtBu in THF, 50°CPent-2-enal (elimination)80

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this compound?

Conflicting experimental data (e.g., unexpected regioselectivity) can be analyzed via density functional theory (DFT) . Calculate transition-state energies for competing pathways (e.g., allylic vs. vinylic bromine displacement). For example, a study on Pd-catalyzed cross-coupling (analogous to ) could model Pd(0) insertion barriers into C-Br bonds. Compare computed activation energies (ΔG‡) with experimental kinetic data to validate mechanisms.

Q. What strategies mitigate challenges in analyzing stereochemical outcomes of this compound derivatives?

Competing stereochemical pathways (e.g., epimerization during derivatization) require dynamic kinetic resolution (DKR) or chiral auxiliaries. For DKR, use bifunctional catalysts (e.g., Ru-complexes) to equilibrate intermediates while favoring a single enantiomer. Alternatively, employ chiral HPLC to separate diastereomers post-reaction. Document enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃).

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

IR frequency mismatches often arise from anharmonicity or solvent effects. Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated frequencies. Compare experimental and computed spectra using software like GaussView. For unresolved bands (e.g., overlapping C=O and C=C stretches), use isotopic labeling (¹³C-aldehyde) or 2D-IR spectroscopy to decouple modes .

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